Ethyl 2-(2-(2-(4-nitrophenoxy)acetamido)thiazol-4-yl)acetate

Lipophilicity Drug-likeness Physicochemical profiling

Researchers face ambiguous SAR data when substituting nitrophenoxy isomers. This compound (CAS 397279-10-6) offers a defined para-nitro reference point. - **Key differentiation**: Para vs. ortho nitro isomer (CAS 301692-81-9) enables positional effect studies. - **Drug-like profile**: XLogP3-AA 2.2, 8 H-bond acceptors, 1 donor - compatible with HTS. - **Synthetic utility**: Ethyl ester at thiazole 4-position allows hydrolysis or aminolysis for analog libraries. - **Immediate supply**: Available for R&D; no clinical or regulatory restrictions.

Molecular Formula C15H15N3O6S
Molecular Weight 365.36
CAS No. 397279-10-6
Cat. No. B2792213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2-(2-(4-nitrophenoxy)acetamido)thiazol-4-yl)acetate
CAS397279-10-6
Molecular FormulaC15H15N3O6S
Molecular Weight365.36
Structural Identifiers
SMILESCCOC(=O)CC1=CSC(=N1)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C15H15N3O6S/c1-2-23-14(20)7-10-9-25-15(16-10)17-13(19)8-24-12-5-3-11(4-6-12)18(21)22/h3-6,9H,2,7-8H2,1H3,(H,16,17,19)
InChIKeyXAOJWMAJJXXVHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(2-(2-(4-nitrophenoxy)acetamido)thiazol-4-yl)acetate: Identity and Physicochemical Profile


Ethyl 2-(2-(2-(4-nitrophenoxy)acetamido)thiazol-4-yl)acetate (CAS 397279-10-6) is a synthetic thiazole derivative with the molecular formula C₁₅H₁₅N₃O₆S and a molecular weight of 365.4 g/mol [1]. The compound incorporates a 4-nitrophenoxyacetamido side chain appended to a thiazole core that bears an ethyl acetate substituent at the 4-position. Computed physicochemical properties include an XLogP3-AA value of 2.2, one hydrogen bond donor, eight hydrogen bond acceptors, and eight rotatable bonds [1]. The compound is catalogued in the PubChem database (CID 3501910) and is available from multiple chemical suppliers for research use only; it has not been evaluated in clinical trials [1][2].

Scaffold for oncology-focused screening collections (4-nitrophenoxyacetamido pharmacophore class evidence)
SAR probe for para- vs. ortho-nitrophenoxy isomerism; supports electronic/steric effect studies
Synthetic building block with ethyl ester handle enabling hydrolysis or aminolysis diversification

Why Generic Substitution with Thiazole Analogs Is Unjustified


Thiazole acetamide derivatives are structurally diverse, and minor alterations in substitution pattern can profoundly affect biological target engagement. The 4-nitrophenoxyacetamido pharmacophore present in this compound has been associated with anticancer and anti-inflammatory activity in structurally related 2-(substituted phenoxy)acetamide derivatives [1]. However, the specific combination of the 4-nitrophenoxy group, the acetamido linker, the thiazole core, and the ethyl acetate side chain at the 4-position creates a unique spatial and electronic profile that cannot be assumed to be functionally interchangeable with analogs bearing different substituents (e.g., 2-nitrophenoxy isomers, unsubstituted phenyl, or halogenated variants). Until head-to-head comparative biological data become available, procurement decisions based on assumed functional equivalence across in-class compounds lack empirical justification.

4-Nitrophenoxy vs. 2-nitrophenoxy isomers differ in electronic profile and steric environment; lipophilicity and target binding may shift.
Lack of 4-nitrophenoxy group abolished activity in related acetamide compounds; unsubstituted phenyl analogs may not reproduce screening outcomes.
Ethyl ester vs. amide/acid side chains alters solubility and synthetic versatility; substitution may disrupt derivatization workflows.

Quantitative Evidence: Target Compound vs. Structural Analogs


Lipophilicity Comparison: 4-Nitrophenoxy vs. 2-Nitrophenoxy Isomer and Amino Precursor

The target compound exhibits a computed XLogP3-AA of 2.2 [1], indicating moderate lipophilicity suitable for membrane permeability. In contrast, the 2-nitrophenoxy positional isomer (CAS 301692-81-9, ethyl 2-[2-[[2-(2-nitrophenoxy)acetyl]amino]-1,3-thiazol-4-yl]acetate) shares an identical molecular formula (C₁₅H₁₅N₃O₆S, MW 365.36) but differs in nitro group orientation, which alters dipole moment and hydrogen-bonding geometry . The unsubstituted amino precursor, ethyl 2-(2-aminothiazol-4-yl)acetate (CAS 53266-94-7), has a substantially lower molecular weight (186.23 g/mol) and lacks the aromatic nitrophenoxy moiety entirely, resulting in markedly different solubility and permeability characteristics . These differences are relevant for formulation, assay compatibility, and structure-activity relationship (SAR) studies.

Lipophilicity (XLogP3)
Class-level inference
Target XLogP3 = 2.2 (MW 365.4); 2-nitrophenoxy isomer: qualitative shift; amino precursor MW 186.2 (no XLogP comparison)
Moderate lipophilicity supports membrane permeability; ortho isomer may alter H-bond geometry and assay compatibility.
Computed values; direct experimental logP not available.
Lipophilicity Drug-likeness Physicochemical profiling

Positional Isomerism: Electronic and Steric Effects of 4-Nitro vs. 2-Nitro Substitution

The target compound bears a 4-nitrophenoxy group (para-nitro substitution), whereas the commercially available isomer (CAS 301692-81-9) bears a 2-nitrophenoxy group (ortho-nitro substitution) . The para-nitro group exerts a stronger resonance electron-withdrawing effect (–M) and a weaker inductive effect (–I) relative to the ortho-nitro group due to through-conjugation with the aromatic ring. This difference modulates the electron density on the phenoxy oxygen and, consequently, the acetamido carbonyl, which may influence hydrogen-bonding interactions with biological targets. Ortho-nitro substitution also introduces steric hindrance near the ether linkage, potentially restricting conformational freedom compared to the para-substituted target compound.

Nitro positional effect
Class-level inference
4-NO₂ (para): strong –M resonance, minimal steric bulk; 2-NO₂ (ortho): reduced –M due to coplanarity loss, greater steric hindrance.
Para substitution enhances resonance conjugation; ortho may alter target binding geometry.
Hammett σₚ = 0.78; ortho effect not directly comparable.
Positional isomerism Electronic effects Structure-activity relationship

Pharmacophoric Evidence: Anticancer Activity of the 4-Nitrophenoxyacetamido Moiety

In a published study of 2-(substituted phenoxy)acetamide derivatives, compound 3c—N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, which shares the identical 4-nitrophenoxyacetamido pharmacophore with the target compound—demonstrated anticancer activity against MCF-7 (breast cancer) and SK-N-SH (neuroblastoma) cell lines, reducing cell growth to 31.6% and 32.3% of control, respectively, at a single concentration in the SRB assay [1]. Compounds lacking the 4-nitro group (e.g., 3a, 3d, 3e) were inactive (growth >54% of control) in the same assay [1]. While the target compound's thiazole core and ethyl acetate side chain differentiate it from compound 3c, the presence of the identical 4-nitrophenoxyacetamido warhead provides a rational basis for prioritizing this scaffold in anticancer screening.

Pharmacophoric activity
Class-level inference
Analog 3c (same 4-nitrophenoxyacetamido moiety): MCF-7 31.6% control growth, SK-N-SH 32.3% control growth; inactive phenyl analog >88% growth.
4-nitrophenoxy group linked to cell growth reduction in related scaffold; supports oncology screening prioritization.
No direct data for target compound; SRB assay, single concentration.
Anticancer activity Structure-activity relationship Pharmacophore

Synthetic Utility: Ethyl Ester Side Chain for Derivatization

The target compound features an ethyl acetate group at the thiazole 4-position, which serves as a protected carboxylic acid equivalent. This ester functionality can be selectively hydrolyzed to the free carboxylic acid under mild basic conditions or converted to the corresponding amide via aminolysis, enabling late-stage diversification . In contrast, close analogs such as 2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide (CAS 306935-90-0) bear a primary amide at the corresponding position, which is less versatile for further functionalization [1]. The ethyl ester also provides improved organic solubility for solution-phase chemistry compared to the free acid form.

Ethyl ester versatility
Supporting evidence
Hydrolyzable to carboxylic acid; convertible to amide via aminolysis; orthogonal derivatization pathways.
Enables focused analog library synthesis without resynthesis of thiazole core, accelerating hit-to-lead timelines.
Standard hydrolysis (e.g., LiOH) or aminolysis (RNH₂, Δ) conditions.
Synthetic accessibility Building block Derivatization

Research and Industrial Applications for Ethyl 2-(2-(2-(4-nitrophenoxy)acetamido)thiazol-4-yl)acetate


Oncology-Focused High-Throughput Screening Library Enrichment

Based on pharmacophoric class evidence showing that the 4-nitrophenoxyacetamido moiety confers anticancer activity in related compounds (compound 3c reduced MCF-7 and SK-N-SH cell growth to ≤32% of control) [1], this compound is best deployed as a structurally novel entry in diversity-oriented screening libraries targeting breast cancer and neuroblastoma cell lines. Its moderate lipophilicity (XLogP3-AA = 2.2) and drug-like physicochemical profile support its compatibility with standard HTS assay conditions [2].

SAR Studies: 4-Nitrophenoxy vs. 2-Nitrophenoxy Thiazole Acetamides

The target compound's para-nitro substitution pattern provides a defined reference point for systematic SAR exploration against the ortho-nitro isomer (CAS 301692-81-9). Differences in electronic distribution (resonance vs. inductive effects) and steric environment around the ether linkage may translate into differential target binding, making this pair valuable for probing nitro group positional effects on biological activity .

Medicinal Chemistry Derivatization via the Ethyl Ester Handle

The ethyl acetate side chain at the thiazole 4-position is a synthetically tractable functional group amenable to hydrolysis (yielding the free carboxylic acid) or direct aminolysis (yielding substituted amides). This enables the generation of focused analog libraries for lead optimization without requiring total resynthesis of the thiazole core, accelerating hit-to-lead timelines in drug discovery programs .

Computational Docking Studies of Nitrophenoxy-Containing Scaffolds

The thiazole core, combined with the 4-nitrophenoxyacetamido side chain, presents a hydrogen-bond-rich pharmacophore (8 H-bond acceptors, 1 H-bond donor) suitable for docking studies against kinase ATP-binding pockets or other enzymes with complementary hydrogen-bonding capacity. The compound can serve as a computational probe for virtual screening campaigns where the 4-nitrophenoxy group is hypothesized to engage a specificity pocket via π-stacking or charge-transfer interactions [2].

Application
Selection Property
Validation Focus
Oncology-focused screening library enrichment
4-Nitrophenoxyacetamido pharmacophore (class evidence)
Cell growth reduction in breast and neuroblastoma models; assay compatibility
SAR probe: para- vs. ortho-nitrophenoxy isomer comparison
Nitro group positional effect on electronic/steric profile
Target binding differences; H-bond geometry; steric constraints
Medicinal chemistry derivatization via ethyl ester handle
Ethyl ester as protected carboxylic acid equivalent
Hydrolysis/aminolysis efficiency; analog library diversity
Computational docking studies of nitrophenoxy scaffolds
H-bond-rich pharmacophore (8 acceptors, 1 donor)
Docking scores against kinase ATP pockets; virtual screening enrichment
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